2,5-Dimethyl-2,4-hexadienedioic acid
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Overview
Description
2,5-Dimethyl-2,4-hexadienedioic acid is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.17 g/mol . This compound is characterized by its two carboxylic acid groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,4-hexadienedioic acid typically involves the reaction of 2,5-dimethyl-2,4-hexadiene with an oxidizing agent to introduce the carboxylic acid groups. One common method is the oxidation of 2,5-dimethyl-2,4-hexadiene using potassium permanganate (KMnO4) under acidic conditions . The reaction proceeds as follows:
2,5-Dimethyl-2,4-hexadiene+2KMnO4+2H2O→2,5-Dimethyl-2,4-hexadienedioic acid+2MnO2+2KOH
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: As mentioned, this compound can be synthesized through the oxidation of 2,5-dimethyl-2,4-hexadiene.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohols or aldehydes.
Substitution: The diene system allows for various substitution reactions, particularly electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound.
Reduction: 2,5-Dimethyl-2,4-hexadienol or 2,5-Dimethyl-2,4-hexadienal.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-2,4-hexadienedioic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,4-hexadienedioic acid involves its ability to participate in various chemical reactions due to its conjugated diene system and carboxylic acid groups. The molecular targets and pathways depend on the specific reaction or application. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of the corresponding carboxylic acid .
Comparison with Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A precursor in the synthesis of 2,5-Dimethyl-2,4-hexadienedioic acid.
2,4-Hexadienedioic acid, diethyl ester: A related compound with ester functional groups instead of carboxylic acids.
Hexanedioic acid, 2,5-dimethyl-: Another similar compound with a different substitution pattern.
Uniqueness: this compound is unique due to its conjugated diene system combined with two carboxylic acid groups, making it highly reactive and versatile in various chemical reactions. This combination of functional groups is not commonly found in similar compounds, providing distinct reactivity and applications .
Properties
IUPAC Name |
(2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMNFKUBOVSQCO-GGWOSOGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=C(C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C(\C(=O)O)/C)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20514-41-4 |
Source
|
Record name | 2,5-Dimethyl-2,4-hexadienedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020514414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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